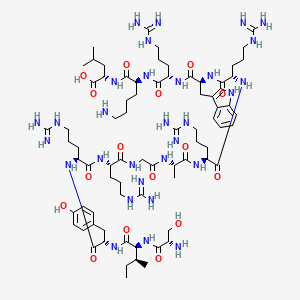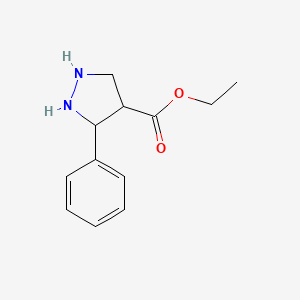
Hsd17B13-IN-43
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-43 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and plays a significant role in the metabolism of steroids and lipids. This compound has garnered attention due to its potential therapeutic applications in treating nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hsd17B13-IN-43 involves multiple steps, starting with the selection of appropriate starting materials and reagents. High-throughput screening (HTS) techniques are often employed to identify potential inhibitors, followed by optimization of the lead compounds. The synthetic route typically includes steps such as condensation, cyclization, and purification to obtain the final product with high purity .
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory synthesis process. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistent yield and quality. Advanced techniques like continuous flow chemistry and automated synthesis platforms may be utilized to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: Hsd17B13-IN-43 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure and enhancing its inhibitory activity against HSD17B13 .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as pH, temperature, and solvent choice are carefully controlled to achieve the desired chemical transformations .
Major Products Formed: The major products formed from the reactions involving this compound are typically intermediates that are further processed to obtain the final inhibitor. These intermediates may include various functionalized derivatives that enhance the compound’s potency and selectivity .
Scientific Research Applications
Hsd17B13-IN-43 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of HSD17B13 and its role in lipid metabolism. In biology, it helps elucidate the molecular mechanisms underlying liver diseases such as NAFLD and NASH. In medicine, this compound is being investigated as a potential therapeutic agent for treating liver diseases by inhibiting HSD17B13 activity. Additionally, in the industry, it serves as a lead compound for developing new drugs targeting liver diseases .
Mechanism of Action
Hsd17B13-IN-43 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the interconversion of 17-ketosteroids and 17-hydroxysteroids, which are critical for maintaining the balance between less potent and more potent forms of estrogens and androgens. By inhibiting HSD17B13, this compound disrupts the metabolism of these steroids, leading to reduced lipid accumulation and inflammation in the liver. The molecular targets and pathways involved include the NAD(P)H/NAD(P)±dependent oxidoreductase activity of HSD17B13 and its interaction with lipid droplets .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Hsd17B13-IN-43 include other inhibitors of the HSD17B family, such as BI-3231 and other small molecule inhibitors identified through high-throughput screening .
Uniqueness: this compound is unique due to its high potency and selectivity for HSD17B13 compared to other inhibitors. Its ability to effectively inhibit HSD17B13 activity and reduce liver inflammation and lipid accumulation makes it a promising candidate for therapeutic applications in liver diseases .
Properties
Molecular Formula |
C23H14Cl2F3N3O3 |
|---|---|
Molecular Weight |
508.3 g/mol |
IUPAC Name |
3,5-dichloro-4-hydroxy-N-[4-oxo-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]benzamide |
InChI |
InChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-6-2-5-17-19(18)22(34)31(11-29-17)10-12-3-1-4-14(7-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33) |
InChI Key |
AZLYYNIXTDGFFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC3=C(C2=O)C(=CC=C3)NC(=O)C4=CC(=C(C(=C4)Cl)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


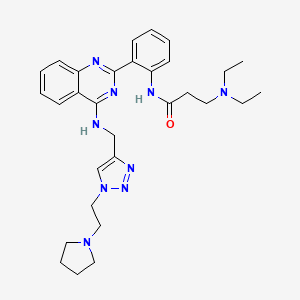
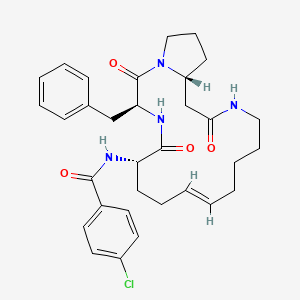

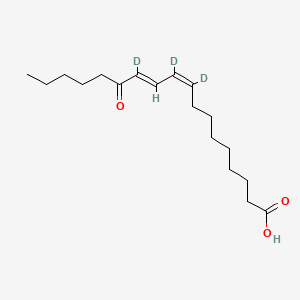
![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)
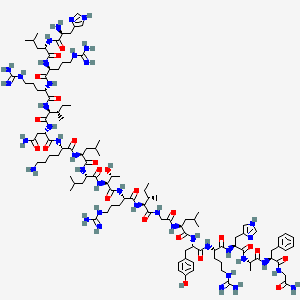
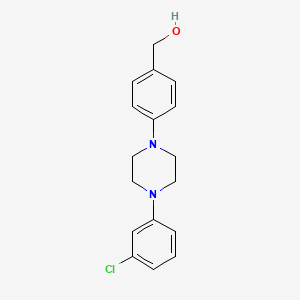
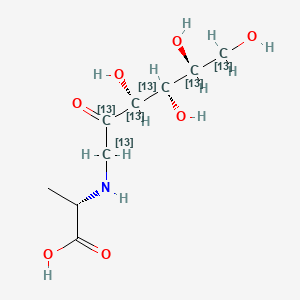
![5-nitro-N-[4-[7-(1,2,3,6-tetrahydropyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]furan-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12369106.png)
![2-[[9-[(2R,3S,5R)-3,4-dihydroxy-5-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]purin-6-yl]amino]acetic acid](/img/structure/B12369107.png)
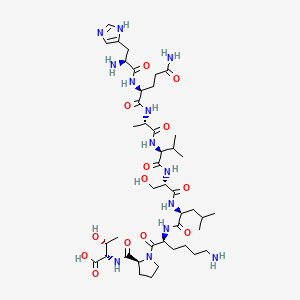
![(1S,3R,6R,10R,11R,12R,14R,15E,17S,20S,21S,24R,25S,26S,27E)-11-[(2R,4S,5S,6R)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-16,26-diethyl-21,27-dihydroxy-14-(hydroxymethyl)-3,4,6,10,12,18,24-heptamethyl-30-oxapentacyclo[26.2.1.01,6.017,26.020,25]hentriaconta-4,15,18,27-tetraene-23,29,31-trione](/img/structure/B12369120.png)
